molecular formula C9H13NO3 B8434728 2-(2-Hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one

2-(2-Hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one

Cat. No. B8434728
M. Wt: 183.20 g/mol
InChI Key: PLCVGHQBKQDYMC-UHFFFAOYSA-N
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Patent
US08304411B2

Procedure details

Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate 1f (764.8 mg, 3.2 mmol) and 2-hydroxyl ethanoic acid (267.5 mg, 3.52 mmol) were dissolved in 10 mL of acetonitrile. Upon cooling by an ice-water bath, hydroxyacetic acid (1.3 g, 9.6 mmol), 1-ethyl-3-dimethylaminopropyl-carbodiimide hydrochloride (1.23 g, 6.4 mmol) and triethylamine (1.3 mL, 9.6 mmol) were added. The ice-water bath was removed and the reaction mixture was reacted overnight at 25° C. The mixture was concentrated and diluted with 20 mL of ethyl acetate. The mixture was filtered under reduced pressure and the filtrate was washed with 20 mL of water. The organic phase was dried over anhydrous magnesium sulfate, filtered under reduced pressure and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 2-(2-hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one 3a (0.375 g, yield 64%) as a colorless oil.
Name
Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate
Quantity
764.8 mg
Type
reactant
Reaction Step One
Quantity
267.5 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]1[CH:12]2[CH2:13][C:14](=[O:16])[CH2:15][CH:11]2[CH2:10][NH:9]1.[OH:17][CH2:18][C:19](O)=[O:20].Cl.C(N=C=NCCCN(C)C)C.C(N(CC)CC)C>C(#N)C>[OH:20][CH2:19][C:18]([N:9]1[CH2:10][CH:11]2[CH2:15][C:14](=[O:16])[CH2:13][CH:12]2[CH2:8]1)=[O:17] |f:0.1,3.4|

Inputs

Step One
Name
Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate
Quantity
764.8 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.C1NCC2C1CC(C2)=O
Name
Quantity
267.5 mg
Type
reactant
Smiles
OCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
OCC(=O)O
Name
Quantity
1.23 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling by an ice-water bath
CUSTOM
Type
CUSTOM
Details
The ice-water bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction mixture was reacted overnight at 25° C
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with 20 mL of ethyl acetate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered under reduced pressure
WASH
Type
WASH
Details
the filtrate was washed with 20 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OCC(=O)N1CC2C(C1)CC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.375 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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